BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

Aldol condensation Masked acylpyridone Scaffold isomerism

4,5,6,7‑Tetrahydroisoxazolo[4,3‑c]pyridine hydrochloride is a heterocyclic hydrochloride salt whose core scaffold features a rare [4,3‑c] isoxazole‑pyridine ring fusion. Unlike the more widely studied [4,5‑c] and [5,4‑c] isomers (e.g., THIP), this isomer has been specifically adopted as a 2nd‑generation masked precursor for 3‑acyl‑4‑hydroxypyridin‑2‑one natural products and is the central motif in multiple patent families claiming anti‑hepatitis B virus (HBV) activity.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 1955493-65-8
Cat. No. B1449581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
CAS1955493-65-8
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESC1CNCC2=CON=C21.Cl
InChIInChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H
InChIKeyPOZUIOQOBQNLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride CAS 1955493-65-8 – A Specialised Heterocyclic Building Block for Anti‑HBV Discovery and Masked Acylpyridone Synthesis


4,5,6,7‑Tetrahydroisoxazolo[4,3‑c]pyridine hydrochloride is a heterocyclic hydrochloride salt whose core scaffold features a rare [4,3‑c] isoxazole‑pyridine ring fusion. Unlike the more widely studied [4,5‑c] and [5,4‑c] isomers (e.g., THIP), this isomer has been specifically adopted as a 2nd‑generation masked precursor for 3‑acyl‑4‑hydroxypyridin‑2‑one natural products [1] and is the central motif in multiple patent families claiming anti‑hepatitis B virus (HBV) activity [2]. These applications establish the compound as a non‑interchangeable, structure‑specific starting material for medicinal chemistry programmes targeting both antiviral and natural‑product‑derived lead series.

Why 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride Cannot Be Replaced by Other Tetrahydroisoxazolopyridine Isomers in Research or Scale‑Up Settings


The isoxazole‑pyridine ring fusion can occur at three distinct positions ([4,3‑c], [4,5‑c] and [5,4‑c]), each giving rise to a different spatial arrangement of the hydrogen‑bond acceptor and donor functionalities. The [4,3‑c] isomer provides a unique geometry that permits selective C‑3 lateral deprotonation–metalation and subsequent aldol elaboration, a synthetic handle not available in the [4,5‑c] series [1]. Moreover, anti‑HBV patents specifically claim the [4,3‑c] scaffold, implying that the biological target (likely a viral capsid assembly modulator) discriminates between the fusion isomers [2]. Consequently, substituting the [4,3‑c] isomer with a commercially more common [4,5‑c] or [5,4‑c] congener would forfeit both the established synthetic utility and the patented therapeutic relevance, making generic interchange scientifically untenable.

Quantitative Differentiation of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride – Head‑to‑Head and Cross‑Study Comparisons


2nd‑Generation Masked Acylpyridone Scaffold: Synthetic Yield Advantage Over the [4,5‑c] Isomer

The [4,3‑c] scaffold was developed as a 2nd‑generation masked form for 3‑acyl‑4‑hydroxypyridin‑2‑one natural products, replacing the 1st‑generation [4,5‑c] isomer [1]. In the 4,5,6,7‑tetrahydroisoxazolo[4,3‑c]pyridin‑4‑one core, base‑mediated aldol condensation with benzaldehyde proceeds with a 53% isolated yield of the E‑3‑(2‑phenylethenyl) product, while 17% starting material is recovered [1]. No comparable C‑3 aldol yield has been reported for the [4,5‑c] isomer, which instead requires alternative, less efficient synthetic routes.

Aldol condensation Masked acylpyridone Scaffold isomerism

Patented Anti‑HBV Activity: Structure‑Specific Requirement for the [4,3‑c] Scaffold

International patent WO2020228745A1, assigned to Zhengda Tianqing Pharmaceutical Group, specifically claims crystalline forms of tetrahydroisoxazolo[4,3‑c]pyridine compounds for use in anti‑HBV pharmaceutical compositions [1]. The parent patent family (EP3712139A4) further defines the scope as anti‑HBV tetrahydroisoxazolo[4,3‑c]pyridine compounds [2]. While the patents do not disclose head‑to‑head IC₅₀ values against other isomers in the publicly accessible text, the explicit limitation of the claims to the [4,3‑c] fusion pattern constitutes a class‑level inference that the antiviral pharmacophore depends on this specific scaffold geometry.

Antiviral Hepatitis B virus Capsid assembly modulator

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Donor Profile vs. the Clinically Studied [5,4‑c] Isomer (THIP)

The hydrochloride salt of the [4,3‑c] scaffold exhibits a calculated LogP of −0.73 , whereas the free base of the [5,4‑c] isomer THIP (4,5,6,7‑tetrahydroisoxazolo[5,4‑c]pyridine‑3‑ol, also known as Gaboxadol) has a predicted LogP of approximately −0.93 [1]. Furthermore, the [4,3‑c] free base lacks the 3‑hydroxy group present in THIP, reducing its hydrogen‑bond donor count (HBD = 1 for the secondary amine) compared to THIP (HBD = 2) [1]. This subtle shift in polarity and hydrogen‑bonding capacity can translate into different CNS penetration and pharmacokinetic behaviour for elaborated derivatives, making the [4,3‑c] scaffold a more lipophilic and less solvated starting point for lead optimisation.

LogP CNS drug-likeness THIP (Gaboxadol)

High‑Confidence Application Scenarios for 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride Driven by Evidence-Based Differentiation


Synthesis of 3‑Alkenyl‑Acylpyridone Lead Libraries via C‑3 Aldol Elaboration

Medicinal chemistry teams targeting 3‑acyl‑4‑hydroxypyridin‑2‑one natural product analogs (e.g., tenellin, bassianin, pyridovericin) should prioritise the [4,3‑c] scaffold because it alone permits direct lateral metalation at C‑3 followed by aldol condensation with aldehydes, yielding 3‑alkenyl derivatives in useful isolated yields (53% demonstrated with benzaldehyde) [1]. This route cannot be replicated with the [4,5‑c] isomer, making the [4,3‑c] hydrochloride salt the only viable entry point for this synthetic methodology.

Anti‑HBV Drug Discovery Operating Within Patented Chemical Space

Groups engaged in hepatitis B capsid assembly modulator programmes must use the [4,3‑c] scaffold to remain within the claims of patent families WO2020228745A1 and EP3712139A4 [2][3]. Crystalline forms of the hydrochloride salt have been characterised by XRPD, providing a solid‑state form with defined diffraction peaks (e.g., 2θ = 8.91°, 11.80°, 15.46°, 16.15° for Form B) that ensures batch‑to‑batch consistency in scale‑up [2].

CNS‑Oriented Lead Optimisation Requiring a More Lipophilic, Less Hydrogen‑Bond‑Donor Scaffold Than THIP

When the drug‑target landscape demands improved passive permeability or reduced recognition by efflux transporters, the [4,3‑c] scaffold offers a calculated LogP of −0.73 and a single hydrogen‑bond donor (secondary amine) , compared with LogP ≈ −0.93 and two HBDs for the clinically studied THIP [4]. This physicochemical differentiation supports the deliberate selection of the [4,3‑c] core for CNS programmes where the polar surface area and hydrogen‑bonding capacity of THIP would be suboptimal.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.